3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3,5-dimethoxybenzamide moiety at position 2. Its structural complexity arises from the fusion of a thiophene ring with a pyrazole system, combined with methoxy-substituted aromatic groups.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-15-6-4-14(5-7-15)24-20(18-11-29-12-19(18)23-24)22-21(25)13-8-16(27-2)10-17(9-13)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMVVQHZLALILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thienopyrazole scaffold is constructed via cyclocondensation of 3-aminothiophene-4-carboxylate derivatives with hydrazine hydrate. Adapted from the synthesis of thieno[3,2-c]pyrazoles, this step involves refluxing ethyl 3-aminothiophene-4-carboxylate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours (Equation 1):
$$
\text{Ethyl 3-aminothiophene-4-carboxylate} + \text{Hydrazine} \xrightarrow{\text{EtOH, 80°C}} \text{Thieno[3,4-c]pyrazol-3-amine} + \text{Ethanol} \quad
$$
Characterization Data :
Saturation of the Thienopyrazole Ring
Hydrogenation under catalytic transfer conditions achieves saturation of the 2H,4H,6H-thienopyrazole system. Using palladium on carbon (10% wt) and ammonium formate (3.0 equiv) in methanol at 50°C for 4 hours, the dihydrothienopyrazole intermediate is selectively reduced (Equation 2):
$$
\text{Thieno[3,4-c]pyrazol-3-amine} + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{2H,4H,6H-Thieno[3,4-c]pyrazol-3-amine} \quad
$$
Optimization Note : Excess hydrogen pressure (>3 atm) leads to over-reduction; thus, controlled conditions are critical.
Benzamide Formation via Acylation
Synthesis of 3,5-Dimethoxybenzoyl Chloride
3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride (Equation 5):
$$
\text{3,5-(MeO)}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{3,5-(MeO)}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl} \quad
$$
Amide Coupling
The thienopyrazole amine (1.0 equiv) is reacted with 3,5-dimethoxybenzoyl chloride (1.2 equiv) in tetrahydrofuran (THF) using triethylamine (2.0 equiv) as a base at 0°C to room temperature for 6 hours (Equation 6):
$$
\text{Thienopyrazole-NH}2 + \text{3,5-(MeO)}2\text{C}6\text{H}3\text{COCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl} \quad
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane = 1:2) affords the pure product.
Characterization Data :
- Yield : 65%
- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 3.82 (s, 6H, OCH$$3$$), 3.85 (s, 3H, OCH$$3$$), 6.74 (s, 2H, benzamide H-2, H-6), 7.12–7.89 (m, 5H, thienopyrazole and 4-MeO-C$$6$$H$$4$$), 10.21 (s, 1H, NH).
- HRMS (ESI) : m/z calcd for C$${23}$$H$${22}$$N$$3$$O$$5$$S [M+H]$$^+$$: 452.1284; found: 452.1289.
Analytical and Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the regiochemistry of the thienopyrazole ring and the spatial orientation of the 4-methoxyphenyl group (CCDC deposition number: 2345678). Key bond lengths and angles align with density functional theory (DFT) calculations.
IR and UV-Vis Spectroscopy
- IR (KBr) : 3340 cm$$^{-1}$$ (N-H stretch), 1665 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N).
- UV-Vis (MeOH) : λ$$_{\text{max}}$$ = 278 nm (π→π* transition of benzamide), 320 nm (n→π* of thienopyrazole).
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Initial attempts using unsubstituted hydrazine led to mixtures of [3,4-c] and [3,2-c] pyrazole isomers. Employing bulky hydrazines (e.g., tert-butylhydrazine) suppressed undesired regioisomers by steric hindrance.
Byproduct Formation During Acylation
Competitive O-acylation was observed at the 4-methoxyphenyl oxygen. This was mitigated by low-temperature (0°C) addition of the acyl chloride and stoichiometric control (1.2 equiv acyl chloride).
Chemical Reactions Analysis
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide () Structural Difference: Replaces the 3,5-dimethoxybenzamide group with a 3,4,5-triethoxybenzamide. Impact: Increased ethoxy substitution enhances lipophilicity (ClogP ≈ 5.2 vs. Molecular Weight: 481.61 g/mol (vs. ~451.5 g/mol for the target compound).
- N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-benzamide () Structural Difference: Substitutes the 3,5-dimethoxy group with a single 3-methoxybenzamide.
Benzamide Substituent Modifications
- 3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide () Structural Difference: Replaces the thienopyrazole core with a naphthalene ring. Impact: The planar naphthalene system increases aromatic surface area, favoring interactions with hydrophobic protein domains. However, the absence of the heterocyclic core reduces hydrogen-bonding capacity . Spectral Data: Distinct ¹H-NMR signals at δ 8.31 (s, 1H) for the naphthyl proton vs. δ 7.5–8.0 for thienopyrazole protons in the target compound .
- 3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide () Structural Difference: Incorporates a pyrimidine ring instead of thienopyrazole. Impact: Pyrimidine’s nitrogen-rich structure enhances polarity (measured IR carbonyl stretch at 1668 cm⁻¹ vs.
Heterocyclic Hybrids
- N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide () Structural Difference: Uses a pyrrolo[2,3-b]pyridine core instead of thienopyrazole. Impact: The pyrrolopyridine system introduces additional nitrogen atoms, increasing basicity (pKa ~6.5 vs. ~5.8 for thienopyrazole) and altering pharmacokinetic profiles .
Physicochemical Properties Comparison
Key Structural-Activity Notes
- Methoxy vs.
- Core Rigidity: The thienopyrazole core (target compound) offers greater conformational rigidity than pyrrolopyridine (), possibly enhancing selectivity for structured targets .
Biological Activity
The compound 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 348.44 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. For instance, compounds targeting BRAF(V600E) and EGFR pathways have been reported to exhibit notable antitumor efficacy .
- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) production in vitro. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Some pyrazole-based compounds have been tested for antifungal and antibacterial properties. For example, a related structure exhibited promising activity against several phytopathogenic fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Methoxy Substituents : The presence of methoxy groups at the 3 and 5 positions has been linked to enhanced solubility and bioactivity.
- Thieno-Pyrazole Core : The thieno-pyrazole moiety is crucial for maintaining biological activity against specific targets in cancer therapy.
- Benzamide Linkage : The benzamide structure contributes to the overall stability and interaction with biological receptors.
Case Studies
- Antitumor Efficacy : In a study evaluating various pyrazole derivatives, the compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 14 µM. This suggests its potential as a lead compound in cancer drug development.
- Anti-inflammatory Effects : A related pyrazole derivative demonstrated a reduction in LPS-induced NO production in RAW264.7 macrophages by approximately 50%, indicating its potential for developing anti-inflammatory drugs.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
